

What is Bezafibrate-d4 and its primary use in research

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Bezafibrate-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Bezafibrate-d4**, a deuterated analog of the lipid-lowering agent bezafibrate. This document details its chemical properties, primary applications in research, relevant experimental protocols, and the associated biological pathways.

Core Properties of Bezafibrate-d4

Bezafibrate-d4 is a stable, isotopically labeled form of bezafibrate, where four hydrogen atoms on the chlorobenzoyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of bezafibrate in biological matrices.

Physicochemical and Isotopic Data

The following tables summarize the key quantitative data for **Bezafibrate-d4**.



Property	Value	Citation(s)
Chemical Formula	C19H16D4CINO4	[1][2]
Molecular Weight	365.8 g/mol	[3]
Exact Mass	365.1331928 Da	[3]
CAS Number	1189452-53-6	[1][2]
Purity	≥99% deuterated forms (d1-d4)	[1]
Appearance	Solid	[1]
Storage Temperature	-20°C	[2]
Solubility	DMSO: slightly soluble	[1]

Identifier	Value	Citation(s)
IUPAC Name	2-[4-[2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]eth yl]phenoxy]-2-methylpropanoic acid	[3]
Synonyms	Benzofibrate-d4	[1]
InChI	InChI=1S/C19H20CINO4/c1- 19(2,18(23)24)25-16-9-3-13(4- 10-16)11-12-21-17(22)14-5-7- 15(20)8-6-14/h3-10H,11- 12H2,1-2H3,(H,21,22) (H,23,24)/i5D,6D,7D,8D	[3]
SMILES	[2H]C1=C(C(=C(C(=C1C(=O)N CCC2=CC=C(C=C2)OC(C) (C)C(=O)O)[2H])[2H])CI)[2H]	[3]

Primary Use in Research: Internal Standard for Pharmacokinetic Studies



The primary application of **Bezafibrate-d4** is as an internal standard in pharmacokinetic (PK) and bioequivalence studies of bezafibrate. Its utility stems from its chemical similarity to bezafibrate, allowing it to co-elute and ionize similarly during chromatographic and mass spectrometric analysis, while its mass difference enables distinct detection.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing **Bezafibrate-d4** as an internal standard for the quantification of bezafibrate in plasma samples by LC-MS/MS.



Sample Collection and Preparation Administer Bezafibrate to Subjects Collect Blood Samples at Timed Intervals Centrifuge to Separate Plasma Spike Plasma with Bezafibrate-d4 (Internal Standard) Protein Precipitation (e.g., with Acetonitrile) Centrifuge and Collect Supernatant LC-MS/MS Analysis Inject Supernatant into LC-MS/MS System Chromatographic Separation (e.g., C18 column) Monitor Transitions for Bezafibrate and Bezafibrate-d4 Data Analysis and Interpretation Generate Calibration Curve Quantify Bezafibrate Concentration

Experimental Workflow: Pharmacokinetic Study of Bezafibrate using Bezafibrate-d4

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Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC)

Bioequivalence Assessment

Workflow for a pharmacokinetic study of bezafibrate.



Experimental Protocol: Quantification of Bezafibrate in Human Plasma by LC-MS/MS

This section details a validated method for the determination of bezafibrate in human plasma using **Bezafibrate-d4** as an internal standard.

Materials and Reagents

- Bezafibrate (analyte)
- Bezafibrate-d4 (internal standard)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (with K2EDTA as anticoagulant)

Instrumentation

- Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
- C18 analytical column (e.g., Sunfire C18, 3.5 μm, 2.1 x 50 mm)

Sample Preparation

- To 100 μ L of human plasma, add 50 μ L of **Bezafibrate-d4** internal standard working solution (e.g., 20 μ g/mL).
- Vortex the sample for 5 seconds.
- Add 1 mL of acetonitrile to precipitate plasma proteins.
- Vortex for 30 seconds.
- Centrifuge at 4600 rpm for 10 minutes.



- Transfer the supernatant to an autosampler vial.
- Inject 5 μL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Parameter	Condition
Mobile Phase	A mixture of formic acid, water, and acetonitrile
Flow Rate	0.30 mL/min
Column	Sunfire C18, 3.5μ, 2.1x50mm
Ionization Mode	Electrospray Ionization (ESI) in negative ion mode
Detection Mode	Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM)

Quantification

A calibration curve is constructed by plotting the peak area ratio of bezafibrate to **Bezafibrate-d4** against the concentration of bezafibrate standards. The concentration of bezafibrate in the plasma samples is then determined from this curve.

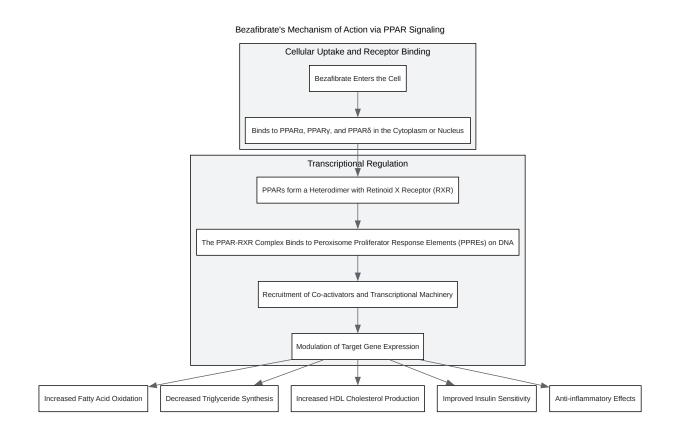
Biological Context: Bezafibrate and the PPAR Signaling Pathway

Bezafibrate, the non-deuterated parent compound of **Bezafibrate-d4**, is a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), activating all three subtypes: PPAR α , PPAR γ , and PPAR δ .[2] These receptors are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism.

PPAR Signaling Pathway

The following diagram illustrates the general mechanism of action of bezafibrate through the PPAR signaling pathway.





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Mechanism of action of bezafibrate via PPAR signaling.

The activation of these PPAR subtypes by bezafibrate leads to a cascade of downstream effects, ultimately resulting in the modulation of lipid and glucose metabolism. This makes



bezafibrate an effective therapeutic agent for dyslipidemia.

Conclusion

Bezafibrate-d4 is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its primary role as an internal standard ensures the accuracy and reliability of bezafibrate quantification in complex biological matrices. A thorough understanding of its properties, analytical methodologies, and the biological pathways of its non-deuterated counterpart is crucial for its effective application in research and drug development.

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